3-phenyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide
Description
Properties
IUPAC Name |
N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3S/c1-19-7-12-24(13-8-19)31(29,30)27-16-15-21-10-11-23(17-22(21)18-27)26-25(28)14-9-20-5-3-2-4-6-20/h2-8,10-13,17H,9,14-16,18H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMNJUYGAFXNAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved by reducing isoquinoline using reagents such as tin and hydrochloric acid or sodium and ethanol.
Tosylation: The tetrahydroisoquinoline is then tosylated using tosyl chloride in the presence of a base like pyridine to protect the amine group.
Amidation: The tosyl-protected tetrahydroisoquinoline is then coupled with 3-phenylpropanoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow synthesis and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide can undergo several types of chemical reactions:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The amide group can be reduced to an amine.
Substitution: The tosyl group can be substituted with other functional groups under nucleophilic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or borane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Various substituted tetrahydroisoquinolines.
Scientific Research Applications
3-phenyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its derivatives can be used to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-phenyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The tosyl group can act as a protecting group, allowing selective reactions at other sites of the molecule.
Comparison with Similar Compounds
Structural Analogues in Antitubercular Activity
Compound 7904688 (3-phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide)
- Structure: Shares the 3-phenylpropanamide backbone but replaces the tetrahydroisoquinoline group with a (4-piperidin-1-ylphenyl)carbamothioyl substituent.
- Activity: Demonstrated potent activity against Mycobacterium tuberculosis in replicating, non-replicating, and intracellular states . Resistance mutations in ethA (activator) and pyrG (CTP synthetase) suggest a prodrug mechanism requiring EthA-mediated activation.
- Key Difference: The carbamothioyl group may facilitate EthA activation, whereas the tetrahydroisoquinoline-tosyl group in the target compound could alter metabolic activation pathways.
Tetrahydroisoquinoline Derivatives
V014-3840 (2-{[1-(3-fluorophenyl)-2-(3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]oxy}-N-(4-methylphenyl)propanamide)
- Structure: Features a fluorophenyl-substituted tetrahydroisoquinoline core with a propanamide side chain.
- Properties : Molecular weight = 488.6 g/mol; fluorine likely enhances metabolic stability and membrane permeability .
- Comparison : The absence of a tosyl group in V014-3840 may reduce sulfonamide-mediated protein interactions but improve bioavailability.
V015-9088 (N-(4-methylphenyl)-2-{[1-(4-methylphenyl)-2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl]oxy}butanamide)
Sulfonamide-Containing Analogues
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide
- Structure : Incorporates a sulfamoylphenyl group and dioxoisoindolinyl moiety.
- Properties : Molecular formula = C24H23N5O5S; sulfamoyl groups enhance hydrogen bonding with targets .
- Comparison: The dioxoisoindolinyl group may confer rigidity, contrasting with the flexible tetrahydroisoquinoline in the target compound.
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Potential Advantages |
|---|---|---|---|
| Target Compound | ~483.6* | Tosyl, tetrahydroisoquinoline | Enhanced solubility via sulfonamide |
| 7904688 | ~383.5* | Carbamothioyl, piperidine | EthA activation for targeted delivery |
| V014-3840 | 488.6 | Fluorophenyl, methylbutanoyl | Improved metabolic stability |
| V015-9088 | 470.61 | Methylphenyl, propanoyl | Higher lipophilicity |
| 2-(1,3-dioxoisoindolin-2-yl)-... | 493.53 | Sulfamoyl, dioxoisoindolinyl | Rigid structure for selective binding |
*Calculated based on molecular formulas.
Biological Activity
The compound 3-phenyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This article reviews existing literature on the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-phenyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide can be represented as follows:
This structure includes a phenyl group and a tosyl group attached to a tetrahydroisoquinoline moiety, which contributes to its unique biological properties.
Anticancer Activity
Research indicates that compounds related to tetrahydroisoquinolines exhibit significant anticancer properties. For instance, studies have shown that derivatives like 1,3-diphenyl-3-(phenylthio)propan-1-one demonstrate potent cytotoxicity against breast cancer cells (MCF-7) with minimal toxicity to normal cells . The mechanisms often involve apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3-phenyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide | MCF-7 | Data not available | Current Study |
| 1,3-diphenyl-3-(phenylthio)propan-1-one | MCF-7 | 5.0 |
The biological activity of tetrahydroisoquinoline derivatives is often attributed to their interaction with various cellular targets. These compounds can modulate signaling pathways involved in cell proliferation and survival. For example:
- Apoptosis Induction : Compounds induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : They can cause G1 or G2/M phase arrest in cancer cells.
- Inhibition of Metastasis : Some studies suggest that these compounds inhibit matrix metalloproteinases (MMPs), which are crucial for cancer metastasis.
Study 1: Cytotoxicity Evaluation
In a recent study evaluating the cytotoxic effects of various tetrahydroisoquinoline derivatives on MCF-7 cells, it was found that modifications in the chemical structure significantly influenced their activity. The study utilized the MTT assay to measure cell viability and establish IC50 values for several compounds .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis indicated that the presence of specific substituents on the tetrahydroisoquinoline core could enhance anticancer activity. For example, compounds with electron-withdrawing groups showed improved potency against cancer cell lines compared to those with electron-donating groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
